4-Methylphenethyl isothiocyanate
Overview
Description
4-Methylphenethyl isothiocyanate is a chemical compound with the molecular formula C10H11NS . It is used for research and development purposes .
Synthesis Analysis
Isothiocyanates, including this compound, are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .Molecular Structure Analysis
The molecule contains a total of 23 bonds, including 12 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isothiocyanate . It has a total of 23 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .Chemical Reactions Analysis
Isothiocyanates react with small molecules like water, alcohols, and amines, which is significant for the development of novel polyurethanes and other useful polymers . The reaction of isothiocyanates with amines and phenyl isothiocyanate via replacement reaction has also been reported .Physical And Chemical Properties Analysis
The molecular weight of this compound is 177.266 . It contains a total of 23 atoms .Scientific Research Applications
Isothiocyanates in Disease Prevention
Isothiocyanates, like phenethyl isothiocyanate (PEITC), are found in cruciferous vegetables and have been explored for their therapeutic and disease-preventive effects. Clinical trials involving PEITC have shown promise in combating a range of diseases from cancer to autism. Their incorporation into larger human disease mitigation strategies is being considered (Palliyaguru, Yuan, Kensler, & Fahey, 2018).
Cancer Prevention and Chemoprevention
Isothiocyanates, including PEITC, have demonstrated significant inhibitory effects on carcinogenesis in animal models, especially in lung and esophageal cancers. They selectively inhibit cytochrome P450 enzymes involved in carcinogen activation, induce Phase II enzymes, and enhance apoptosis, contributing to their chemopreventive properties (Hecht, 2000).
Molecular Targets in Cancer Prevention
4-(Methylthio)butyl isothiocyanate, a variant of isothiocyanate, inhibits the proliferation of cancer cells by impacting telomerase activity, microtubule dynamics, histone deacetylases expression, and other molecular pathways. This demonstrates its potential role in cancer prevention (Singh, Arora, Bhatia, Singh, Singh, & Arora, 2019).
Neuroprotective Properties
Isothiocyanates like 4-iodophenyl isothiocyanate (4-IPITC) have shown neuroprotective properties in various neurodegeneration models. They effectively reduced cell death in vitro and demonstrated potential in delaying the onset of neurodegenerative diseases in vivo (Wellejus, Elbrønd-Bek, Kelly, Weidner, & Jørgensen, 2012).
Inhibition of Cap-Dependent Translation in Cancer Cells
PEITC inhibits the growth of cancer cells by regulating the cap-dependent translation process. It modifies the availability of eIF4E for translation initiation, leading to inhibition of cap-dependent translation and induction of apoptosis in cancer cells (Hu, Straub, Xiao, Singh, Yang, Sonenberg, & Vatsyayan, 2007).
Effects on P450 Enzymes in Smokers
Isothiocyanates like PEITC efficiently inhibit P450 2A6- and 2A13-mediated metabolism of nicotine and the tobacco-specific nitrosamine NNK. Their ability to inactivate these enzymes suggests their potential as chemopreventive agents against lung cancer in smokers (von Weymarn, Chun, & Hollenberg, 2006).
Modulating Histone Acetylation and Methylation in Malignant Melanoma
PEITC and benzyl isothiocyanate modulate histone acetylation and methylation, influencing the expression of histone regulatory machinery in malignant melanoma cells. This suggests their role in cancer suppression through epigenetic mechanisms (Mitsiogianni, Anestopoulos, Kyriakou, Trafalis, Franco, Pappa, & Panayiotidis, 2021).
Anti-Metastatic Effects on Tumors
Isothiocyanates like PEITC suppress tumor invasion and metastasis by targeting FAK/MMP-9 activity. They inhibit MMP-9 expression and cell invasion by blocking the phosphorylation of FAK and its signaling pathways, demonstrating their anti-metastatic properties (Jeong, Cho, Chung, Wang, Hoe, Park, Kim, Chang, Lee, & Chang, 2017).
Modulation of Carcinogen Metabolism
PEITC modulates carcinogen metabolism by inhibiting cytochrome P450 and inducing phase II detoxification enzymes, protecting DNA integrity from genotoxic metabolites (Ioannides & Konsue, 2015).
Postharvest Control of Brown Rot in Stonefruit
Isothiocyanates like 4-methylthiobutyl-ITC effectively control Monilinia laxa, the cause of brown rot in stonefruit, suggesting their potential as biofumigation agents in agriculture (Mari, Leoni, Bernardi, Neri, & Palmieri, 2008).
Mechanism of Action
Target of Action
4-Methylphenethyl isothiocyanate (4-MPITC) is a type of isothiocyanate, a class of compounds known for their bioactive properties . Isothiocyanates, including 4-MPITC, govern many intracellular targets, including cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The interaction of 4-MPITC with its targets results in a variety of changes within the cell. For instance, it can inhibit the metabolism of procarcinogens to form carcinogens and increase carcinogen elimination . Furthermore, it can induce apoptosis of cancer cells, modulate cell cycle regulators, and inhibit metastasis .
Biochemical Pathways
4-MPITC affects several biochemical pathways. It can inhibit CYP enzymes and induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), a key player in both antioxidative and anti-inflammatory activities . Additionally, it can inhibit nuclear factor kappa B (NF-ĸB) and macrophage migration inhibitory factor (MIF), both of which are involved in inflammation and immune responses .
Pharmacokinetics
The pharmacokinetic properties of isothiocyanates like 4-MPITC include linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . Metabolism is reversible and capacity-limited, primarily occurring in the liver. Isothiocyanates are metabolized by the glutathione S-transferase (GST) pathway, which includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation .
Result of Action
The molecular and cellular effects of 4-MPITC’s action are diverse and primarily related to its anticancer properties. These include the induction of apoptosis in cancer cells, modulation of cell cycle regulators, inhibition of metastasis, and other pathways involved in chemoprevention .
Action Environment
The action, efficacy, and stability of 4-MPITC can be influenced by various environmental factors. For instance, the compound’s safety profile indicates that it can cause skin and eye irritation and may cause respiratory irritation . Therefore, it is recommended to handle the compound with care, using protective equipment and ensuring good ventilation .
Safety and Hazards
properties
IUPAC Name |
1-(2-isothiocyanatoethyl)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-9-2-4-10(5-3-9)6-7-11-8-12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZKGBMKYHSHAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157315 | |
Record name | 4-Methylphenethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13203-39-9 | |
Record name | 4-Methylphenethyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013203399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylphenethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13203-39-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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